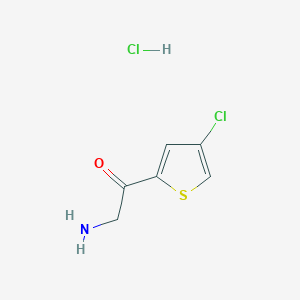
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO. It is known for its unique structure, which includes an amino group, a chlorinated thiophene ring, and an ethanone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride typically involves the reaction of 4-chlorothiophene with acetyl chloride. This reaction is carried out in a suitable solvent at an appropriate temperature and for a specific duration to yield the desired product . Another method involves reacting phosphorus oxychloride with 2,3-dichloroacetophenone in a solvent such as dioxane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated thiophene ring allows for substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit COX-2 enzymes, which are involved in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
- 2-Amino-1-(2-bromo-4-hydroxy-5-methoxy-phenyl)ethanone Hydrochloride
- 2-(2-Imino-thiazolidin-3-yl)-1-phenyl-ethanone Hydrochloride
Uniqueness
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is unique due to its chlorinated thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H7Cl2NOS |
|---|---|
Peso molecular |
212.10 g/mol |
Nombre IUPAC |
2-amino-1-(4-chlorothiophen-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H6ClNOS.ClH/c7-4-1-6(10-3-4)5(9)2-8;/h1,3H,2,8H2;1H |
Clave InChI |
YUJNOPKROLFXCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Cl)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















